molecular formula C21H23NO4 B3752674 propyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate

propyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate

Cat. No.: B3752674
M. Wt: 353.4 g/mol
InChI Key: NWTACWHLZNUSPD-JLHYYAGUSA-N
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Description

This compound is a complex organic molecule that contains an acryloyl group (a derivative of acrylic acid), an amino group, and a benzoate ester. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Synthesis Analysis

While the exact synthesis pathway for this compound is not available, it might involve the reaction of an appropriate amine with an acryloyl chloride to form the acrylamide, followed by esterification with propyl alcohol to form the final product .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The acryloyl group would likely contribute to the compound’s reactivity, while the ethoxyphenyl group could influence its physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the acryloyl and amino groups. For example, the acryloyl group could participate in addition reactions, while the amino group could act as a nucleophile in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the acryloyl, amino, and benzoate ester groups. These groups could affect properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not known as it would depend on its intended use. If it were used as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in a variety of fields, including pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

propyl 3-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-14-26-21(24)17-6-5-7-18(15-17)22-20(23)13-10-16-8-11-19(12-9-16)25-4-2/h5-13,15H,3-4,14H2,1-2H3,(H,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTACWHLZNUSPD-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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